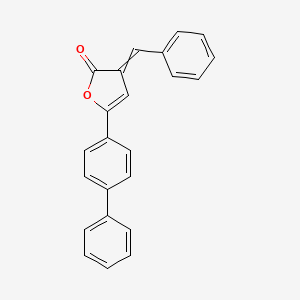
3-Benzylidene-5-(4-phenylphenyl)furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a synthetic organic compound belonging to the furan family It is characterized by a furan ring substituted with benzylidene and phenylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves the condensation of benzaldehyde derivatives with furan-2-one derivatives. One common method is the Knoevenagel condensation, where benzaldehyde and 5-(4-phenylphenyl)furan-2-one react in the presence of a base such as piperidine or pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Benzylidene-5-(4-phenylphenyl)furan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. The compound binds to specific sites on the NF-κB protein, preventing its activation and subsequent transcription of inflammatory genes .
Comparison with Similar Compounds
5-Benzylidene-3,4-dihalo-furan-2-one derivatives: These compounds share a similar furan-2-one core but differ in their substitution patterns, leading to variations in their biological activities.
(Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one: This compound has a similar structure but with additional benzyloxy groups, which may enhance its biological activity.
Uniqueness: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key pathways involved in inflammation and cancer makes it a valuable compound for further research and development .
Properties
CAS No. |
496861-70-2 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzylidene-5-(4-phenylphenyl)furan-2-one |
InChI |
InChI=1S/C23H16O2/c24-23-21(15-17-7-3-1-4-8-17)16-22(25-23)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-16H |
InChI Key |
QBAKKCCUXREANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)












